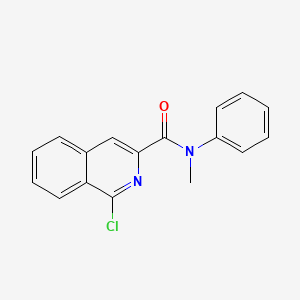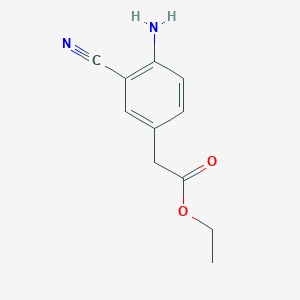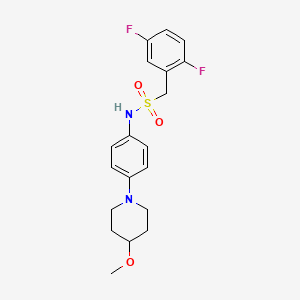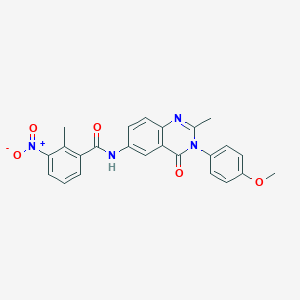
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a chemical compound that has gained significant interest in scientific research for its potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been synthesized through various methods. In
Scientific Research Applications
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has shown potential applications in medicinal chemistry. It has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been studied for its potential antitumor and anti-inflammatory activities.
Mechanism Of Action
The mechanism of action of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is not fully understood. However, it has been suggested that its inhibitory activity on enzymes such as acetylcholinesterase and carbonic anhydrase may be due to its ability to bind to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide in lab experiments is its high yield of synthesis. Additionally, it has shown potential applications in medicinal chemistry, making it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
Future Directions
There are several future directions for research on 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide. One direction is to further investigate its potential as an inhibitor of enzymes involved in neurodegenerative diseases. Another direction is to study its potential antitumor and anti-inflammatory activities in more depth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
In conclusion, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a promising compound for scientific research in medicinal chemistry. Its high yield of synthesis and potential applications in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases make it a compound of interest. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Synthesis Methods
The synthesis of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been achieved through various methods. One of the most commonly used methods is the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide with a yield of over 80%. Other methods include the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and phosphoryl chloride or phosphorus pentachloride.
properties
IUPAC Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(18)19-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEYDFSBWDSPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)

![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)
![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)
![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)


![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)